molecular formula C16H14O3 B3063699 4,5-dimethoxy-10H-anthracen-9-one CAS No. 76403-03-7

4,5-dimethoxy-10H-anthracen-9-one

Cat. No.: B3063699
CAS No.: 76403-03-7
M. Wt: 254.28 g/mol
InChI Key: YNXDXUPTUFLKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-10H-anthracen-9-one is an anthracenone derivative characterized by methoxy groups at positions 4 and 5 of the anthracene backbone. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of approximately 270.28 g/mol. This compound is synthesized via the reduction of 1,8-dimethoxyanthracenedione using zinc dust and aqueous ammonia, though alternative reducing agents like SnCl₂ in HCl and acetic acid yield structural isomers . The tautomeric equilibrium between keto and enol forms (e.g., 9-keto vs. 9-hydroxy) influences its reactivity and biological interactions . Notably, this compound serves as a precursor to bioactive derivatives like isoanthralin (4,5-dihydroxy-9(10H)-anthracenone) through ether cleavage, highlighting its significance in medicinal chemistry .

Properties

CAS No.

76403-03-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4,5-dimethoxy-10H-anthracen-9-one

InChI

InChI=1S/C16H14O3/c1-18-14-7-3-5-10-12(14)9-13-11(16(10)17)6-4-8-15(13)19-2/h3-8H,9H2,1-2H3

InChI Key

YNXDXUPTUFLKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-10H-anthracen-9-one typically involves the substitution of anthracene at specific positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency and high yields . The reaction conditions often include the use of palladium catalysts and specific boronic acids or halides as reactants .

Industrial Production Methods

Industrial production of anthracene derivatives, including this compound, involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-10H-anthracen-9-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce anthraquinones, while substitution reactions may yield various substituted anthracenes .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-10H-anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
4,5-Dimethoxy-10H-anthracen-9-one C₁₆H₁₄O₃ 270.28 4-OCH₃, 5-OCH₃ Ketone, Methoxy
4,5-Dimethoxy-2-methylanthracene-9(10H)-one C₁₇H₁₆O₃ 268.31 4-OCH₃, 5-OCH₃, 2-CH₃ Ketone, Methoxy, Methyl
Isoanthralin (4,5-Dihydroxy-9(10H)-anthracenone) C₁₄H₁₀O₃ 242.23 4-OH, 5-OH Ketone, Hydroxy
10,10-Dimethyl-9(10H)-anthracenone C₁₆H₁₄O 222.28 10,10-CH₃ Ketone, Dimethyl
1-Amino-4,5-dimethoxy-9,10-anthracenedione C₁₆H₁₃NO₄ 283.28 1-NH₂, 4-OCH₃, 5-OCH₃ Amino, Methoxy, Diketone

Key Observations:

  • Substituent Effects : Methoxy groups (electron-donating) enhance stability and reduce polarity compared to hydroxy derivatives. For example, isoanthralin’s dihydroxy groups increase hydrophilicity, making it more reactive in biological systems .
  • Tautomerism: 1,8-Dimethoxy-9(10H)-anthracenone exists as a tautomer (1,8-dimethoxy-9-hydroxyanthracene), impacting its redox behavior and interaction with biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (XLogP3) Topological Polar Surface Area (Ų) Solubility
This compound ~2.5 (est.) 35.5 Low in water, high in DMSO
Isoanthralin ~1.8 57.6 Moderate in polar solvents
10,10-Dimethyl-9(10H)-anthracenone 4.6 17.1 Lipophilic, insoluble in water
1-Amino-4,5-dimethoxy-9,10-anthracenedione ~1.2 83.6 Low water solubility
  • Lipophilicity: 10,10-Dimethyl-9(10H)-anthracenone’s high LogP (4.6) reflects its lipophilicity, favoring membrane permeability .
  • Polarity: Hydroxy and amino groups increase polar surface area (e.g., isoanthralin: 57.6 Ų), enhancing solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.